

Structural Identity and Chemical Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: N-deacetyl-N-formylcolchicine

CAS No.: 7411-12-3

Cat. No.: S580066

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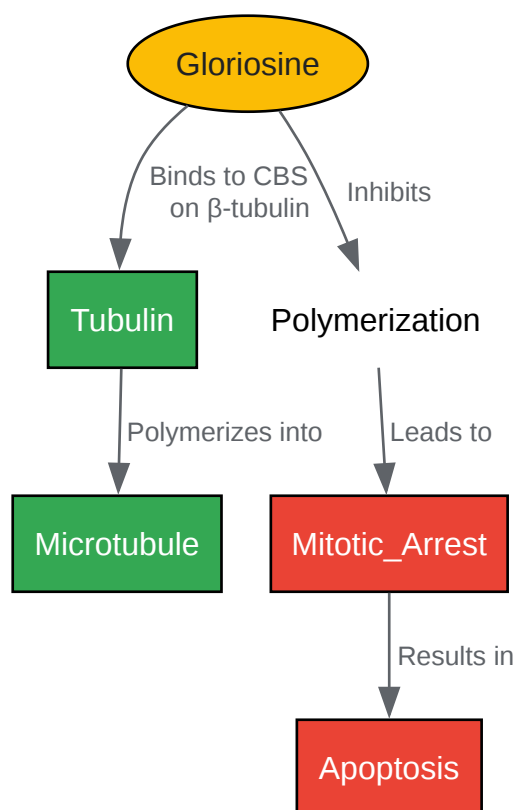
Gloriosine, also known as **N-deacetyl-N-formylcolchicine**, is a predominant metabolite found in the tubers and roots of the medicinal plant *Gloriosa superba* L. [1] [2] [3].

- **Molecular Formula:** $C_{21}H_{23}NO_6$ [4] [3]
- **Molecular Weight:** 385.41 g/mol [3]
- **CAS Number:** 7411-12-3 [3]
- **Structural Relationship to Colchicine:** The core structure consists of a trimethoxyphenyl ring (Ring A), a seven-membered ring (Ring B), and a tropolone ring (Ring C). The key difference from colchicine is the substitution at the C-7 position on ring B, where gloriosine has a **formamide group** (-NH-CHO) instead of an **acetamide group** (-NH-CO-CH₃) found in colchicine [1] [2].

Mechanism of Action: Microtubule Targeting

Gloriosine exerts its biological effect primarily by binding to tubulin and disrupting microtubule dynamics, similar to colchicine.

The diagram below illustrates the established mechanism of action by which gloriosine disrupts cell division.



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Gloriosine binds tubulin, inhibits microtubule polymerization, and triggers cell death.

- **High-Affinity Binding at the Colchicine Site:** In silico molecular docking studies show gloriosine binds to the colchicine binding site (CBS) on β -tubulin with a high binding affinity, calculated at **-7.5 kcal/mol**, which is comparable to colchicine itself (**-7.4 kcal/mol**) [1]. The binding pose of gloriosine shows more than **85% overlap** with co-crystallized colchicine [1].
- **Key Molecular Interactions:** Gloriosine forms hydrophobic interactions with critical amino acid residues in the CBS, including **α Ser178**, **α Thr179**, **β Lys254**, **β Leu255**, **β Asn258**, and **β Lys352**. Unlike colchicine, gloriosine does not form a hydrogen bond with α Ser178 but interacts with two additional hydrophobic sites: **β Asn350** and **β Val351** [1].
- **Cellular Phenotypes:** Treatment with gloriosine induces characteristic abnormalities in cell division, including **C-metaphase arrest** (condensed chromosomes unable to align at the metaphase plate), enlarged nuclei, and increased nuclear material, as confirmed by in vivo studies and transmission electron microscopy [1].

Experimental Data on Antiproliferative Activity

Gloriosine demonstrates significant and selective cytotoxic activity against a broad panel of human cancer cell lines.

The table below summarizes the antiproliferative activity (IC₅₀ values) of gloriosine against various human cancer cell lines, as determined by MTT assay after 48 hours of treatment [2].

Cell Line	Tissue Origin	Gloriosine IC ₅₀ (nM)
A549	Lung	32.61
HCT-116	Colon	35.84
MIA PaCa-2	Pancreas	38.02
PC-3	Prostate	40.17
MCF-7	Breast	41.92
MDA-MB-231	Breast	43.82
HeLa	Cervix	45.71
HL-60	Leukemia	49.67
RKO	Colon	54.39
HepG2	Liver	58.21
K-562	Leukemia	62.33
SH-SY5Y	Neuroblastoma	71.64
A-431	Skin	82.95
SKOV-3	Ovary	91.46
DU-145	Prostate	100.28
MCF-10A	Normal Breast	700.48

Key experimental findings include:

- **Potent and Selective Cytotoxicity:** Gloriosine exhibited potent activity across all tested cancer cell lines, with IC_{50} values in the nanomolar range, while showing significantly lower potency (~**7-fold higher IC_{50}**) against normal breast cells (MCF-10A), indicating a potential selective window [2].
- **Induction of Apoptosis:** Gloriosine treatment was found to form **apoptotic bodies**, confirming it induces programmed cell death [2].
- **Anti-Metastatic Potential:** In a wound healing assay, gloriosine effectively **inhibited the migration of A549 lung cancer cells**, suggesting it may suppress metastatic spread [2].
- **In Vivo Anti-mitotic Activity:** In the *Allium cepa* (onion) root tip model, gloriosine treatment reduced the mitotic index to about **14%** compared to **24%** in the control, demonstrating its capacity to halt cell division in living tissue [1].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Molecular Docking Protocol

- **Protein Preparation:** The 3D structure of tubulin (e.g., PDB ID 1SA0) is prepared by removing water molecules and co-crystallized ligands, followed by the addition of hydrogen atoms and assignment of partial charges [1].
- **Ligand Preparation:** The 3D structure of gloriosine is drawn and energy-minimized using chemical software. The structure is converted into a suitable format (e.g., PDBQT) for docking, assigning Gasteiger charges and defining rotatable bonds [1].
- **Docking Parameters:** Docking is performed using programs like AutoDock Vina. The grid box is centered on the colchicine binding site with dimensions typically around **60x60x60 points** and a grid spacing of **1.0 Å** [1] [5].
- **Interaction Analysis:** The resulting docking poses are visualized and analyzed using tools like LigPlot+ and PyMOL to map the 2D and 3D interaction profiles [1].

In Vitro Antiproliferative Assay (MTT)

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of **5,000-10,000 cells/well** and allowed to adhere overnight [2].

- **Compound Treatment:** Gloriosine is dissolved in DMSO and serially diluted in cell culture medium. Cells are treated with a range of concentrations of gloriosine. **Control wells** receive an equal volume of DMSO vehicle [2].
- **Incubation and MTT Addition:** Cells are incubated for a defined period (e.g., **48 hours**). Then, **10-20 µL of MTT solution (5 mg/mL)** is added to each well and incubated for **2-4 hours** to allow formazan crystal formation [2].
- **Solubilization and Quantification:** The culture medium is carefully removed, and **100-150 µL of DMSO** is added to each well to dissolve the formazan crystals. The absorbance is measured at **570 nm** using a microplate reader [2].
- **Data Analysis:** The percentage of cell viability is calculated, and the **IC₅₀ value** is determined from the dose-response curve using non-linear regression analysis [2].

Pharmacological and Toxicity Profile

Early-stage profiling suggests gloriosine has promising drug-like properties, though with noted toxicity concerns.

- **ADMET and Drug-Likeness:** In silico predictions indicate that gloriosine complies with **Lipinski's rule of five**, suggesting good oral bioavailability potential. It has high predicted gastrointestinal absorption, does not cross the blood-brain barrier, and has good aqueous solubility [1].
- **Toxicity Classification:** Gloriosine is predicted to belong to **toxicity class II** (moderately toxic) with a reported LD₅₀ of **6 mg/kg** in rodent models [1]. As a constituent of *G. superba*, which is known to be highly poisonous, its consumption can lead to severe toxicity in humans, including gastrointestinal effects, bone marrow suppression, and multi-organ failure, followed weeks later by **anagen effluvium** (sudden hair loss) [6] [7].

Conclusion and Future Perspectives

Gloriosine emerges as a strong candidate for further investigation as an anticancer agent. Its well-defined mechanism of action, potent and selective cytotoxicity across a wide range of cancers, and acceptable preliminary drug-likeness profile make it a valuable lead compound. Future research should focus on:

- **Comprehensive in vivo efficacy and toxicity studies** in mammalian models.
- **Medicinal chemistry optimization** to improve its potency and therapeutic window.
- **Detailed mechanistic studies** to fully elucidate its effects on microtubule dynamics and its apoptosis-inducing pathways.

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References

1. Docking experiments suggest that gloriosine has ... [nature.com]
2. Antiproliferative Potential of Gloriosine: A Lead for Anticancer ... [pmc.ncbi.nlm.nih.gov]
3. GLORIOSINE | 7411-12-3 [chemicalbook.com]
4. Gloriosine (C₂₁H₂₃NO₆) [pubchemlite.lcsb.uni.lu]
5. Docking experiments suggest that gloriosine has ... [bohrium.com]
6. Gloriosa superba Poisoning-induced Anagen Effluvium [journals.lww.com]
7. a promising endangered plant species [link.springer.com]

To cite this document: Smolecule. [Structural Identity and Chemical Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b580066#what-is-gloriosine>]

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